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Compound of Interest

Compound Name: SIRT2-IN-15

Cat. No.: B388031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological

activity, and relevant experimental protocols for the selective Sirtuin 2 (SIRT2) inhibitor,

commonly referred to in scientific literature as compound 15, and herein designated as SIRT2-
IN-15. This molecule belongs to the 2-anilinobenzamide class of inhibitors and has

demonstrated significant potential in cancer research.

Chemical Structure and Identification
SIRT2-IN-15 is a novel 2-anilinobenzamide derivative. Its core structure is characterized by a

central benzamide scaffold with a phenylamino group at the 2-position.

Chemical Name: N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)-2-(phenylamino)benzamide

Canonical SMILES String: COC1=CC=C(C=C1)NS(=O)

(=O)C1=CC=C(C=C1)NC(=O)C1=CC=CC=C1NC1=CC=CC=C1

Molecular Formula: C₃₂H₂₇N₃O₄S

Molecular Weight: 561.64 g/mol
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SIRT2-IN-15 has been identified as a potent and selective inhibitor of SIRT2. Its biological

activity has been characterized through various in vitro assays.[1]

Target IC₅₀ (µM) Assay Conditions Reference

SIRT2 0.49 Fluor de Lys assay [1]

SIRT1 >100 Fluor de Lys assay [1]

SIRT3 82 Fluor de Lys assay [1]

As the data indicates, SIRT2-IN-15 exhibits high selectivity for SIRT2 over the closely related

sirtuin isoforms, SIRT1 and SIRT3. This selectivity is a critical attribute for a chemical probe

intended for targeted studies of SIRT2 function.

Furthermore, SIRT2-IN-15 has demonstrated anti-proliferative activity in human breast cancer

cell lines.[1]

Cell Line IC₅₀ (µM) Assay Reference

MDA-MB-231 1.8 MTT Assay [1]

MCF-7 3.8 MTT Assay [1]

These findings suggest that the inhibition of SIRT2 by SIRT2-IN-15 may be a viable strategy for

targeting certain types of cancer.

Mechanism of Action
SIRT2-IN-15 is a potent inhibitor that is believed to occupy both the substrate-binding site (the

"selectivity pocket") and the NAD⁺-binding site of the SIRT2 enzyme.[1] The 2-

anilinobenzamide scaffold is a key feature for its inhibitory activity. The mechanism of action for

this class of inhibitors generally involves competition with the acetylated substrate and/or the

NAD⁺ cofactor, thereby preventing the deacetylation of SIRT2 target proteins.

Signaling Pathways
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SIRT2 is a cytoplasmic deacetylase that plays a crucial role in various cellular processes,

including cell cycle regulation, cytoskeletal dynamics, and metabolic control. Inhibition of SIRT2

can therefore impact multiple downstream signaling pathways. The diagram below illustrates a

simplified overview of a key pathway affected by SIRT2 inhibition.
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SIRT2 inhibition pathway overview.
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Inhibition of SIRT2 by SIRT2-IN-15 prevents the deacetylation of α-tubulin, a key substrate of

SIRT2. Increased acetylation of α-tubulin leads to enhanced microtubule stability, which can

disrupt normal cell cycle progression and ultimately induce apoptosis in cancer cells.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of SIRT2-IN-15
The synthesis of SIRT2-IN-15 involves a multi-step process, beginning with the formation of a

sulfamoylbenzamide intermediate followed by an amide coupling reaction.

Workflow for the Synthesis of SIRT2-IN-15:

Synthesis Workflow for SIRT2-IN-15

4-Aminobenzenesulfonamide
+

4-Methoxybenzoyl chloride
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Amide Coupling with
2-(Phenylamino)benzoic acid

SIRT2-IN-15

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b388031?utm_src=pdf-body
https://www.benchchem.com/product/b388031?utm_src=pdf-body
https://www.benchchem.com/product/b388031?utm_src=pdf-body
https://www.benchchem.com/product/b388031?utm_src=pdf-body
https://www.benchchem.com/product/b388031?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b388031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis workflow for SIRT2-IN-15.

Detailed Protocol:

Synthesis of N-(4-sulfamoylphenyl)-4-methoxybenzamide:

To a solution of 4-aminobenzenesulfonamide in pyridine, add 4-methoxybenzoyl chloride

dropwise at 0 °C.

Stir the reaction mixture at room temperature for 12 hours.

Pour the reaction mixture into ice-water and acidify with concentrated HCl.

Collect the resulting precipitate by filtration, wash with water, and dry to yield the

intermediate product.

Synthesis of N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)-2-(phenylamino)benzamide

(SIRT2-IN-15):

To a solution of N-(4-sulfamoylphenyl)-4-methoxybenzamide and 2-(phenylamino)benzoic

acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU and a base

such as DIPEA.

Stir the reaction mixture at room temperature for 24 hours.

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl

acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain SIRT2-IN-15.

In Vitro SIRT2 Fluorogenic Deacetylation Assay
This assay is used to determine the inhibitory activity of compounds against SIRT2.[2]

Materials:
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Recombinant human SIRT2 enzyme

Fluor de Lys-SIRT2 substrate (a peptide with an acetylated lysine and a fluorescent reporter)

NAD⁺

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (containing a protease that cleaves the deacetylated substrate)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of SIRT2-IN-15 in the assay buffer.

In a 96-well plate, add the assay buffer, the test compound at various concentrations (or

DMSO as a vehicle control), and the SIRT2 enzyme.

Initiate the reaction by adding NAD⁺ to all wells.

Incubate the plate at 37°C for 1 hour, protected from light.

Add the developer solution to each well.

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of

the fluorescent signal.

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths

(e.g., Ex/Em = 360/460 nm).

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to calculate the IC₅₀ value.

MTT Cell Proliferation Assay
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This colorimetric assay is used to assess the anti-proliferative effects of SIRT2-IN-15 on cancer

cell lines.[3]

Materials:

MDA-MB-231 and MCF-7 human breast cancer cell lines

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and

antibiotics

SIRT2-IN-15 dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well clear microplate

Microplate reader

Procedure:

Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per

well and allow them to adhere overnight.

Treat the cells with various concentrations of SIRT2-IN-15 (or DMSO as a vehicle control) for

48-72 hours.

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve

the formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC₅₀ value.

Conclusion
SIRT2-IN-15 is a potent and selective 2-anilinobenzamide-based inhibitor of SIRT2. Its ability to

induce apoptosis in cancer cell lines highlights its potential as a valuable tool for cancer

research and as a lead compound for the development of novel anti-cancer therapeutics. The

detailed protocols provided in this guide will enable researchers to further investigate the

biological functions of SIRT2 and the therapeutic potential of its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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